2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, serves as a valuable building block and intermediate in organic synthesis []. Its unique chemical structure, incorporating a fluorine atom and three methyl groups, allows for the creation of diverse organic molecules with specific properties. Researchers utilize it in the synthesis of various compounds, including:
The well-defined properties of 2-fluoro-1,3,5-trimethylbenzene make it a valuable reference material in various scientific studies []. Its consistent chemical composition and behavior allow researchers to:
Scientific research also explores the fundamental physical and chemical properties of 2-fluoro-1,3,5-trimethylbenzene itself. This research can involve:
Research also focuses on the safety and environmental aspects of 2-fluoro-1,3,5-trimethylbenzene. This includes:
2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, is a fluorinated aromatic compound with the molecular formula C₉H₁₁F. It features a benzene ring with three methyl groups positioned at the 1, 3, and 5 positions and a fluorine atom at the 2-position. This structure contributes to its unique chemical properties and makes it an interesting subject of study in various fields such as organic chemistry and materials science. The compound is characterized by its liquid state at room temperature, and it is known to have a distinct odor .
Common reactions include:
Several methods exist for synthesizing 2-fluoro-1,3,5-trimethylbenzene:
Several compounds are structurally similar to 2-fluoro-1,3,5-trimethylbenzene. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mesitylene | C₉H₁₂ | No fluorine; used as a solvent |
1-Fluoro-2,4-dimethylbenzene | C₉H₁₁F | Different substitution pattern on benzene ring |
1-Fluoro-2-methylbenzene | C₇H₇F | Fewer methyl groups; different reactivity |
Uniqueness: The presence of a fluorine atom at the ortho position relative to three methyl groups distinguishes 2-fluoro-1,3,5-trimethylbenzene from other trimethylbenzenes and influences its reactivity and potential applications in organic synthesis and agrochemicals.
Irritant